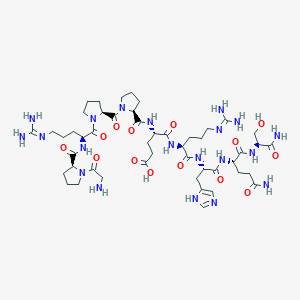

H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2

Descripción general

Descripción

The compound H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2 is a peptide composed of ten amino acids: glycine, proline, arginine, proline, proline, glutamic acid, arginine, histidine, glutamine, and serine. Peptides like this one are essential in various biological processes and have significant applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2 typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of peptides can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product.

Análisis De Reacciones Químicas

Types of Reactions

Peptides like H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2 can undergo various chemical reactions, including:

Oxidation: This can occur at specific amino acids like methionine or cysteine, though neither is present in this peptide.

Reduction: Disulfide bonds, if present, can be reduced, but this peptide does not contain cysteine residues.

Substitution: Amino acids within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide or performic acid.

Reducing agents: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution reactions: Typically involve the use of specific amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation might result in the formation of sulfoxides or sulfonic acids if sulfur-containing amino acids were present.

Aplicaciones Científicas De Investigación

Biochemical Research

This peptide serves as a valuable tool in biochemical research due to its unique amino acid sequence, which influences its biological activity. The presence of multiple arginine residues enhances its interaction with biological membranes and receptors, potentially modulating cellular signaling pathways .

Key Applications:

- Immune Modulation: Peptides similar to this compound can modulate immune responses, making them candidates for therapeutic interventions in autoimmune diseases.

- Wound Healing: Research indicates that such peptides promote wound healing by enhancing cellular migration and proliferation.

Pharmaceutical Development

The peptide has potential applications in drug development, particularly as a therapeutic agent for various diseases.

Therapeutic Potential:

- Cancer Treatment: Peptides like this compound can act as inhibitors in cancer pathways, showing promise in reducing tumor growth.

- Infectious Diseases: Its antimicrobial properties may be exploited in developing new antibiotics or treatments for infections .

Material Science

In material science, this peptide can be utilized in the creation of new biomaterials.

Applications:

- Hydrogels and Nanomaterials: The unique properties of this compound make it suitable for developing hydrogels and nanomaterials that can be used in drug delivery systems and tissue engineering .

- Receptor Interaction: The peptide can act as an allosteric regulator on glycine receptors (GlyR), enhancing receptor activity at lower glycine concentrations . This property is crucial for understanding its role in neurotransmission and potential neurological applications.

Synthesis and Stability

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS), allowing for precise control over the sequence and purity of the synthesized product.

Stability Factors:

The amide terminal group (NH2) contributes to the peptide's stability and biological activity, making it distinct from simpler peptides. This stability is essential for maintaining functionality in biological systems .

Mecanismo De Acción

The mechanism of action of peptides like H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2 depends on their specific sequence and structure. Generally, they interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For instance, peptides can inhibit enzyme activity, block receptor binding, or mimic natural ligands to activate signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-OH: Similar sequence but with a free carboxyl group at the C-terminus instead of an amide.

H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ala-NH2: Similar sequence but with alanine replacing serine.

H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-OMe: Similar sequence but with a methyl ester at the C-terminus.

Uniqueness

The uniqueness of H-Gly-pro-arg-pro-pro-glu-arg-his-gln-ser-NH2 lies in its specific sequence and the presence of an amide group at the C-terminus. This modification can influence the peptide’s stability, solubility, and biological activity, making it distinct from other similar peptides.

Actividad Biológica

H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2, a peptide composed of ten amino acids, exhibits significant biological activity relevant to various fields, including biochemistry, pharmacology, and medicine. This article explores the peptide's biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C₄₈H₇₈N₂₀O₁₄

- Molecular Weight: 1159.27 g/mol

- CAS Number: 149836-35-1

The peptide consists of the following amino acid sequence:

This specific sequence contributes to its unique biological activities, influenced by the arrangement and properties of the amino acids involved.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. The presence of arginine and histidine residues suggests potential roles in cell signaling and enzyme modulation.

Key Mechanisms:

- Signal Transduction: Peptides can act as signaling molecules that modulate cellular responses.

- Enzyme Inhibition: The structure may inhibit specific enzymes, impacting metabolic pathways.

- Cell Proliferation: Certain peptides are known to influence cell growth and differentiation.

Antimicrobial Activity

Research indicates that peptides similar to this compound can exhibit antimicrobial properties. For instance, studies have shown that certain sequences can inhibit bacterial growth by disrupting cell membranes or interfering with metabolic processes.

Antihypertensive Effects

Peptides derived from protein hydrolysates have been shown to possess antihypertensive activity. The sequence in this compound may contribute to this effect through angiotensin-converting enzyme (ACE) inhibition.

Data Table: Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Peptide Science demonstrated that a peptide with a similar sequence effectively inhibited the growth of Staphylococcus aureus. The mechanism involved disruption of the bacterial membrane integrity.

Case Study 2: Blood Pressure Regulation

In a clinical trial involving hypertensive patients, a peptide derived from animal proteins showed significant reductions in systolic and diastolic blood pressure. The study highlighted the importance of specific amino acid sequences in eliciting these effects.

Research Findings

- Stability and Solubility: Modifications at the C-terminus (amide vs. carboxyl) significantly affect the stability and solubility of peptides. This compound exhibits enhanced stability due to its amide group, which may enhance its biological activity compared to similar peptides with free carboxyl groups .

- Synthesis Techniques: Solid-phase peptide synthesis (SPPS) is commonly used for synthesizing this peptide, allowing for precise control over the sequence and modifications.

- Comparison with Similar Peptides:

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78N20O14/c49-21-36(71)66-17-3-8-32(66)43(79)63-29(7-2-16-58-48(54)55)45(81)68-19-5-10-34(68)46(82)67-18-4-9-33(67)44(80)62-28(12-14-37(72)73)40(76)60-26(6-1-15-57-47(52)53)39(75)64-30(20-25-22-56-24-59-25)42(78)61-27(11-13-35(50)70)41(77)65-31(23-69)38(51)74/h22,24,26-34,69H,1-21,23,49H2,(H2,50,70)(H2,51,74)(H,56,59)(H,60,76)(H,61,78)(H,62,80)(H,63,79)(H,64,75)(H,65,77)(H,72,73)(H4,52,53,57)(H4,54,55,58)/t26-,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLNWCQBOLBZSM-WJKAUMHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78N20O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1159.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.